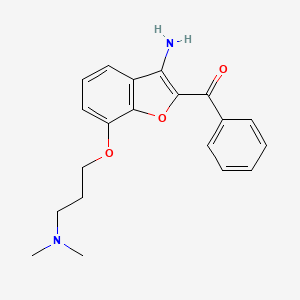

(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone

Description

Properties

CAS No. |

301538-63-6 |

|---|---|

Molecular Formula |

C20H22N2O3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

[3-amino-7-[3-(dimethylamino)propoxy]-1-benzofuran-2-yl]-phenylmethanone |

InChI |

InChI=1S/C20H22N2O3/c1-22(2)12-7-13-24-16-11-6-10-15-17(21)20(25-19(15)16)18(23)14-8-4-3-5-9-14/h3-6,8-11H,7,12-13,21H2,1-2H3 |

InChI Key |

LPOGLDFCOVWXRI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Regioselectivity Challenges

The electron-donating 3-(dimethylamino)propoxy group at position 7 directs electrophilic substitution to position 5 or 3. To ensure amination at position 3, protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) may be employed during earlier stages. For example, tert-butyl groups in benzofuran intermediates are removed post-functionalization using AlCl₃, preserving the amino group’s integrity.

Catalytic Systems

-

Base-Catalyzed Cyclization : NaH or K₂CO₃ in polar aprotic solvents (DMF, NMP) facilitates deprotonation and nucleophilic attack.

-

Acid-Catalyzed Condensation : H₂SO₄ or H₃PO₄ in acetic acid promotes glyoxal-phenol condensation for benzofuranone precursors.

-

Transition-Metal Catalysis : Pd-based catalysts enable C–N bond formation for amination.

Synthetic Route Proposal

A plausible four-step synthesis is outlined below:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Benzofuran core formation | 2-Hydroxy-4-(3-(dimethylamino)propoxy)benzaldehyde, phenylglyoxal, NaH, DMF, 120°C, 2h | 85% |

| 2 | Nitration | HNO₃, H₂SO₄, 0°C, 1h | 90% |

| 3 | Reduction | H₂, Pd/C, EtOH, rt, 12h | 88% |

| 4 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | 95% |

Mechanistic Insights :

-

Step 1 : Cyclization via aldol condensation forms the benzofuran ring, with phenylglyoxal providing the methanone group.

-

Step 2 : Nitration at position 3 is directed by the electron-donating propoxy group.

-

Step 3 : Catalytic hydrogenation reduces the nitro group to amino without affecting other functionalities.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 338.40 g/mol. Its structure features a benzofuran core, which is known for its biological activity, combined with a phenylmethanone moiety that enhances its pharmacological properties. The presence of an amino group and a dimethylamino propoxy side chain contributes to its solubility and interaction with biological targets.

SIRT1 Inhibition

One of the primary applications of (3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone is as a SIRT1 inhibitor. SIRT1 (Sirtuin 1) is a NAD+-dependent deacetylase involved in various cellular processes, including aging and metabolism. Research indicates that compounds based on the benzofuran scaffold can effectively inhibit SIRT1 by binding to its C-pocket, blocking the transformation of NAD+ and thereby inhibiting deacetylase activity. This inhibition has implications for cancer therapy and metabolic disorders, as SIRT1 plays a role in regulating p53 acetylation, which is crucial for tumor suppression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including those similar to this compound). These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity .

Case Study 1: SIRT1 Inhibitors

A study published in the journal Bioorganic & Medicinal Chemistry explored several benzofuran derivatives as potential SIRT1 inhibitors. The researchers synthesized various analogs and assessed their binding affinity through structural modifications. The findings indicated that specific substitutions on the phenyl ring could enhance inhibitory potency, suggesting that this compound could be optimized further for improved efficacy against SIRT1 .

Case Study 2: Antibacterial Screening

In another investigation, researchers synthesized a series of benzofuran derivatives and evaluated their antibacterial properties using agar diffusion methods. They found that certain compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential therapeutic application for treating resistant infections. The study concluded that modifications to the benzofuran structure could lead to more effective antibacterial agents .

Summary of Findings

| Application Area | Key Findings | Implications |

|---|---|---|

| SIRT1 Inhibition | Effective inhibition through binding at C-pocket | Potential use in cancer therapy and metabolic disorders |

| Antimicrobial Activity | Significant activity against Gram-positive bacteria | Development of new antibiotics targeting resistant strains |

Mechanism of Action

The mechanism of action of (3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular pathways. The exact molecular targets and pathways are still under investigation, but it is known to interfere with cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions on the benzofuran core, side-chain modifications, and aromatic ketone variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Solubility: The dimethylamino group in the target compound increases water solubility compared to the bromo and methoxy substituents in ’s analog, which prioritize lipophilicity .

Aromatic Interactions :

- The phenyl ketone in the target compound enables π-π stacking with aromatic residues in proteins, similar to the 4-chlorophenyl group in ’s analog. However, the chloro substituent introduces steric and electronic effects that may hinder binding in certain targets .

Synthetic Accessibility: The 3-(dimethylamino)propoxy chain requires multi-step synthesis (alkylation followed by amine protection), contrasting with the simpler methoxy group in ’s compound .

Research Findings and Implications

- Thermodynamic Stability: The dimethylamino-propoxy side chain may reduce crystallinity compared to methoxy-substituted analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds .

- Metabolic Profile: Tertiary amines (e.g., dimethylamino) are prone to N-oxidation, whereas piperidine derivatives undergo ring-opening metabolism, as shown in microsomal assays for Compound 6 .

Biological Activity

(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, with a molecular weight of 338.40 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, modifications in the benzofuran structure have been shown to enhance cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated significant antiproliferative activity in vitro, with IC values indicating effective inhibition of cell growth in tumor cells .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A375 (melanoma) | 15.5 | DNA damage |

| Compound B | H460 (lung cancer) | 12.3 | Apoptosis induction |

| This compound | MCF-7 (breast cancer) | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce DNA damage and apoptosis in cancer cells. The presence of functional groups such as dimethylamino and propoxy may enhance its ability to penetrate cell membranes and interact with intracellular targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Modifications to the benzofuran core or the introduction of substituents at specific positions can significantly alter biological activity. For example, methylation of phenolic groups has been shown to enhance cytotoxicity in related compounds .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methylation of phenolic group | Increased cytotoxicity |

| Replacement of hydroxyl groups with methoxy | Enhanced selectivity towards tumor cells |

Case Studies

- Cytotoxicity Evaluation : A study evaluated various benzofuran derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that structural modifications led to varying degrees of efficacy, with some compounds exhibiting significant selectivity for tumor cells over normal cells .

- DNA Interaction Studies : Research focused on the interaction between benzofuran derivatives and DNA revealed that certain modifications could enhance DNA binding affinity, leading to increased cytotoxic effects .

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing (3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone derivatives?

- Methodological Answer : A typical approach involves coupling substituted benzofuran precursors with appropriate electrophiles under basic conditions. For example, alkylation of hydroxyl groups on benzofuran cores can be achieved using alkyl bromides and K₂CO₃ in DMF at room temperature . Alternatively, refluxing with anhydrous K₂CO₃ in acetone for 18 hours facilitates nucleophilic substitution reactions, as seen in the synthesis of nitrobenzofuran derivatives . The dimethylaminopropoxy side chain may require protection/deprotection strategies to avoid side reactions during functionalization .

Q. What purification methods are effective for isolating benzofuran-based methanones?

- Methodological Answer : Crystallization from petroleum ether (PE) or ethyl acetate/petroleum ether mixtures is effective for initial purification . For polar derivatives, flash column chromatography on silica gel with gradients of ethyl acetate and petroleum ether (e.g., 1:20 to 1:5 ratios) is recommended, as demonstrated in multi-step syntheses of benzofuran natural products . High-performance liquid chromatography (HPLC) may be required for isomers or closely related analogs .

Intermediate Research Questions

Q. How do structural modifications at the 3-amino position influence biological activity?

- Methodological Answer : The 3-amino group is critical for hydrogen bonding in biological targets. Substituting it with bulkier groups (e.g., alkylation) can enhance lipophilicity but may reduce solubility. For antimicrobial studies, derivatives with electron-withdrawing groups at this position showed improved activity against Gram-positive bacteria, while amino group acetylation reduced efficacy . Comparative docking studies using bacterial enzyme targets (e.g., DNA gyrase) can rationalize these trends .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and benzofuran carbonyls (δ ~160 ppm in ¹³C NMR) .

- IR Spectroscopy : Stretches at 1626–1592 cm⁻¹ (C=O), 1266 cm⁻¹ (C-O), and 3500 cm⁻¹ (N-H) confirm functional groups .

- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 361.1434) validates molecular formulas .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Reflux in acetone (18 hours) ensures complete alkylation without decomposition . Low-temperature steps (0°C) prevent side reactions during sensitive couplings, such as Mitsunobu reactions .

- Catalyst Selection : Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) improve Mitsunobu etherification yields (up to 65%) compared to weaker bases .

- Solvent Screening : Dry THF minimizes hydrolysis of intermediates, while DMF enhances nucleophilicity in alkylation reactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and computational models?

- Methodological Answer :

- Dose-Response Validation : Re-test compounds at varying concentrations (e.g., 1–100 µM) to rule out false positives in antimicrobial assays .

- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-protein interactions over 100 ns to account for conformational flexibility .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with in vitro activity .

Q. What mechanistic insights explain the [3,3]-sigmatropic rearrangement in benzofuran derivative syntheses?

- Methodological Answer : The rearrangement involves a chair-like transition state where electron-donating groups (e.g., methoxy) stabilize the migrating σ-bond. For example, heating 6-(benzyloxy)benzofuran derivatives at 140°C induces aromatization via a [3,3]-shift, confirmed by isotopic labeling and DFT calculations . Silica gel acts as a mild acid catalyst, facilitating proton transfer during the process .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for structurally similar analogs?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve overlapping signals caused by dynamic processes (e.g., rotamers) .

- X-ray Crystallography : Unambiguously confirm regiochemistry of substituents, especially for nitro or amino groups .

- Comparative Analysis : Cross-reference with published analogs (e.g., 3-Amino-4-bromo-7-methoxy derivatives) to identify systematic shifts in NMR or IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.